molecular formula C12H16N2O B2422563 (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one CAS No. 2059912-01-3

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B2422563
CAS No.: 2059912-01-3
M. Wt: 204.273
InChI Key: VPJNCUJVFAIGTH-ZYHUDNBSSA-N
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Description

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative of interest in chemical and pharmaceutical research. The specific stereochemistry of this compound provides a defined three-dimensional structure, making it a potential candidate for use as a synthetic intermediate or a molecular scaffold in medicinal chemistry programs. Its structure features a pyrrolidinone core with an aminomethyl group and a phenyl substituent, which may be utilized in the design and synthesis of novel biologically active molecules. Researchers are exploring its potential applications, which may include serving as a building block for the development of enzyme inhibitors or receptor ligands. The presence of both an amine and a lactam functional group within a rigid, chiral framework allows for diverse chemical modifications, facilitating the creation of compound libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNCUJVFAIGTH-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

    Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.

    Final Steps: The final steps involve purification and characterization to confirm the structure and stereochemistry of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O
  • Molar Mass : Approximately 204.27 g/mol
  • Functional Groups : Contains an aminomethyl group at the 4-position and a phenyl group at the 5-position.

Synthesis Overview

The synthesis of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one typically involves:

  • Starting Materials : Chiral precursors to ensure correct stereochemistry.
  • Formation of Pyrrolidinone Core : Cyclization reactions involving nucleophilic attacks on carbonyl groups.
  • Introduction of Aminomethyl Group : Achieved through reductive amination or other suitable methods.
  • Purification and Characterization : Final steps to confirm structure and stereochemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic roles, particularly in:

  • Neuroprotection : Studies have indicated significant protective effects against oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : Exhibits inhibitory effects on pro-inflammatory cytokine production in macrophages, indicating potential as an anti-inflammatory agent.

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes, making it a candidate for treating diseases associated with enzyme dysfunction. Its primary target is Cytochrome P450 3A4, which plays a crucial role in drug metabolism.

Asymmetric Synthesis

This compound can act as a chiral catalyst in asymmetric synthesis reactions, facilitating the production of enantiopure compounds with high selectivity.

Neuroprotective Effects

A study highlighted that this compound demonstrated protective effects against neuronal damage induced by oxidative stress in vitro. This suggests a potential role in preventing neurodegenerative diseases.

Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound exhibited significant inhibitory effects on pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Pharmacological Applications

The compound has been explored for its use in developing drugs targeting conditions such as depression and anxiety disorders due to its favorable interaction profiles with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can impact various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one: shares similarities with other pyrrolidinone derivatives, such as:

Uniqueness

  • Stereochemistry : The specific (4R,5S) configuration can lead to unique interactions with biological targets, distinguishing it from other stereoisomers.
  • Functional Groups : The presence of the aminomethyl group and the phenyl ring can influence its reactivity and biological activity, making it distinct from other pyrrolidinone derivatives.

Biological Activity

Introduction

(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group at the 4-position and a phenyl group at the 5-position, leading to diverse pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic roles, supported by relevant studies and data.

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molar Mass : Approximately 204.27 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant interactions with various biological targets. The following table summarizes key biological activities associated with this compound and its structural analogs:

Compound NameStructural FeaturesBiological Activity
This compoundAminomethyl group at 4-positionPotential neuroprotective effects
(2R,3S)-2-(aminomethyl)-1-methylpyrrolidin-3-oneAminomethyl group at 2-positionSigma receptor modulation
(4R)-4-(aminomethyl)-1-benzylpyrrolidin-2-oneBenzyl group instead of phenylPotential anti-inflammatory effects
(3S,4R)-3-(aminomethyl)-4-methylpyrrolidin-2-oneMethyl substitution at 4-positionNeuroprotective properties

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system. Studies have shown that compounds within this class can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigating the neuroprotective properties of pyrrolidine derivatives highlighted that this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests a potential role in preventing neurodegenerative diseases.
  • Anti-inflammatory Properties : In another study focusing on inflammatory responses, the compound exhibited inhibitory effects on pro-inflammatory cytokine production in cultured macrophages, indicating its potential as an anti-inflammatory agent.
  • Pharmacological Applications : The compound has been explored for its use in developing drugs targeting various conditions such as depression, anxiety disorders, and neurodegenerative diseases due to its favorable interaction profiles with neurotransmitter receptors.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, and what are their critical optimization parameters?

  • Methodological Answer : Two primary approaches are documented:
  • Acid-Mediated Cyclization : A 1.0 M HCl solution is used to cyclize intermediates at elevated temperatures (50°C), achieving yields up to 52.7%. Key parameters include reaction time (2–3 hours) and acid concentration .
  • SmI₂-Mediated Coupling : Employing samarium diiodide (SmI₂) in THF at low temperatures (-60°C) facilitates stereoselective coupling. Critical factors include solvent dryness, stoichiometric control of SmI₂, and quenching with NH₄Cl to prevent over-reduction .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (e.g., EtOAc/hexane gradients) .

Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz) resolve diastereotopic protons and confirm stereochemistry. Key signals include pyrrolidinone carbonyl (δ ~172–175 ppm) and aromatic protons (δ 7.0–7.3 ppm) .
  • X-ray Crystallography : Determines absolute configuration. For example, monoclinic crystal systems (space group P2₁) with β angles ~96.7° provide unambiguous stereochemical assignment .
  • IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~1716 cm⁻¹) .

Q. How should researchers handle discrepancies in melting points or optical rotation values across studies?

  • Methodological Answer :
  • Recrystallization : Use solvents like n-hexane/dichloromethane to obtain pure crystals and eliminate impurities affecting physical properties .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., (4S,5R)-benzyloxy derivatives) to identify systematic errors .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Methodological Answer :
  • Temperature Control : Gradual heating (0→50°C) prevents side reactions like premature precipitation .
  • Catalyst Screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) or adjust SmI₂ stoichiometry (1.5–2.0 equiv) to enhance efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction halting points .

Q. What computational methods are suitable for predicting the stability of stereoisomers and reaction pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences between stereoisomers (e.g., ΔG for (4R,5S) vs. (4S,5R)) using software like Gaussian. Basis sets (e.g., B3LYP/6-31G*) model steric and electronic effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. water) on transition states to predict regioselectivity .

Q. How can contradictions in NMR data for diastereomers be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use NOESY to identify spatial proximity of protons (e.g., amide vs. phenyl groups) and confirm stereochemistry .
  • Chiral Derivatization : React with Mosher’s acid chloride to generate diastereomeric esters, separable by HPLC for enantiomeric excess (ee) analysis .

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